2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL
Description
2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL is a secondary amine-alcohol derivative featuring a butan-1-ol backbone substituted at the second carbon with a [(3-methoxyphenyl)methyl]amino group. The 3-methoxyphenyl moiety introduces aromaticity and polarizability due to the electron-donating methoxy group, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-3-11(9-14)13-8-10-5-4-6-12(7-10)15-2/h4-7,11,13-14H,3,8-9H2,1-2H3 |
InChI Key |
NSPUCBFOLNRDTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL typically involves the reaction of 3-methoxybenzylamine with butanal in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Biological Studies: Used in studies involving enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL is not well-characterized. as a secondary amine, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The methoxy group may also play a role in modulating the compound’s binding affinity to specific receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
*Derived from base structure + HCl.
Structural and Functional Analysis
Thiophene vs. Methoxyphenyl Substitution ()
Replacing the 3-methoxyphenyl group with a thiophen-3-ylmethyl group introduces a sulfur atom, altering electronic properties. The hydrochloride salt form improves solubility, making it suitable for formulation in CNS-targeting therapies .
Chloro-Dimethoxy Substitution ()
The addition of chlorine and two methoxy groups at the 4- and 5-positions of the phenyl ring increases molecular weight and polarity. Chlorine’s electron-withdrawing effect could enhance binding affinity to receptors requiring polar interactions, while the bulky substituents may reduce bioavailability due to steric hindrance .
Fluorophenyl-Furyl Hybrid ()
The fluorophenyl-furyl substituent combines fluorine’s electronegativity with furan’s aromatic oxygen.
Broader Context of 3-Methoxyphenyl Derivatives
While the analogs above focus on modifications to the aromatic group, other compounds in the evidence highlight the versatility of the 3-methoxyphenyl motif:
- Anticancer Piperidin-3-ol Derivatives: Complex molecules like (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol demonstrate that the 3-methoxyphenyl group is critical for targeting proliferative diseases .
Biological Activity
2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of 2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL is . The structure features a butanol backbone with a methoxyphenyl group and an amino functional group, which contributes to its classification as an alcohol. The presence of a hydroxyl group (-OH) enhances its reactivity and biological interactions.
Research has indicated that 2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL exhibits significant biological activity through various mechanisms:
- Modulation of Receptor Activity : Preliminary studies suggest that the compound may influence neurotransmitter systems, indicating potential relevance in neurological research.
- Enzyme Inhibition : The compound's structure allows for interactions with specific enzymes, which may lead to inhibition or modulation of enzymatic activity.
Antimicrobial Activity
The compound has shown promise in antimicrobial applications. Its structural characteristics may contribute to its efficacy against various microbial strains. Comparative studies indicate that it may serve as a lead compound for drug development targeting antimicrobial resistance.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of 2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL:
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| 4-Methoxyphenylbutan-1-ol | C11H16O2 | Alcohol derivative; used in flavoring agents. |
| 4-(P-methoxyphenyl)-2-amino-butane | C11H17ON | Exhibits antifeedant properties; derived from natural sources. |
| 2-{[(3-Methoxyphenyl)methyl]amino}ethanol | C11H15NO2 | Similar alcohol structure; potential applications in pharmaceuticals. |
The unique combination of a methoxy-substituted aromatic ring and a butanol backbone in 2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL imparts distinct chemical and biological properties that could be valuable in pharmaceutical applications compared to its analogs.
Case Studies and Research Findings
Recent studies have involved the synthesis and biological testing of derivatives of 2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL. These investigations focus on evaluating the compound's pharmacological profiles through receptor interaction assays and enzyme inhibition tests. For instance, research has shown that certain derivatives exhibit enhanced potency and selectivity against specific biological targets, making them suitable candidates for further development in therapeutic contexts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
